molecular formula C₉H₁₂N₂O₄ B1142372 α-2'-Deoxy Zebularine CAS No. 68780-64-3

α-2'-Deoxy Zebularine

Cat. No.: B1142372
CAS No.: 68780-64-3
M. Wt: 212.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of α-2’-Deoxy Zebularine typically involves the silylation of the 2-hydroxypyrimidine nucleobase, followed by glycosylation to 2’-deoxy-3’,5’-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride (Hoffer’s chlorosugar). The 3’- and 5’-protecting group esters are then removed using ammonia, resulting in an anomeric mixture of 2’-deoxy-zebularine nucleosides .

Industrial Production Methods: : While specific industrial production methods for α-2’-Deoxy Zebularine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound’s suitability for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: : α-2’-Deoxy Zebularine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles such as amines and thiols.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs of α-2’-Deoxy Zebularine.

Scientific Research Applications

α-2’-Deoxy Zebularine has a wide range of scientific research applications, including:

Mechanism of Action

α-2’-Deoxy Zebularine acts as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates. This binding inhibits the enzyme’s activity, preventing the deamination of cytidine to uridine. Additionally, α-2’-Deoxy Zebularine inhibits DNA methylation by incorporating into DNA and interfering with DNA methyltransferase activity, leading to the reactivation of previously silenced genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : α-2’-Deoxy Zebularine is unique due to its dual ability to inhibit both cytidine deaminase and DNA methylation. This dual inhibition makes it a valuable tool in studying gene expression regulation and developing potential therapeutic agents for cancer treatment .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for α-2'-Deoxy Zebularine involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2'-deoxyuridine", "trimethylsilyl chloride", "sodium hydride", "methyl iodide", "potassium carbonate", "sodium borohydride", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "ethanol" ], "Reaction": [ "2'-deoxyuridine is treated with trimethylsilyl chloride and sodium hydride to form the corresponding trimethylsilyl ether derivative.", "The trimethylsilyl ether derivative is then reacted with methyl iodide in the presence of potassium carbonate to form 5-methyl-2'-deoxyuridine.", "5-methyl-2'-deoxyuridine is reduced with sodium borohydride to form 5-methyl-2'-deoxyuridine-5'-ol.", "The 5'-hydroxyl group of 5-methyl-2'-deoxyuridine-5'-ol is selectively protected with acetic anhydride to form the corresponding acetate derivative.", "The acetate derivative is then oxidized with hydrogen peroxide in the presence of sodium hydroxide to form 5-methyl-2'-deoxyuridine-5'-acetate-6-one.", "The 6-keto group of 5-methyl-2'-deoxyuridine-5'-acetate-6-one is reduced with sodium borohydride to form 5-methyl-2'-deoxyuridine-5'-acetate.", "The 5'-acetate group of 5-methyl-2'-deoxyuridine-5'-acetate is then selectively removed with sodium hydroxide to form α-2'-Deoxy Zebularine." ] }

CAS No.

68780-64-3

Molecular Formula

C₉H₁₂N₂O₄

Molecular Weight

212.2

Synonyms

1-(2-Deoxy-α-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone

Origin of Product

United States

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